

An In-depth Technical Guide to 5-(Aminomethyl)pyrrolidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Aminomethyl)pyrrolidin-2-one hydrochloride

Cat. No.: B058635

[Get Quote](#)

This guide provides a comprehensive technical overview of **5-(Aminomethyl)pyrrolidin-2-one hydrochloride**, a versatile heterocyclic building block. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, analytical characterization, and key applications, grounding all claims in established scientific literature.

Introduction: The Strategic Importance of a Versatile Synthon

5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a hydrochloride salt of a substituted γ -lactam. Its structure, featuring a primary amine and a cyclic amide (lactam), makes it a strategically important intermediate in synthetic chemistry. The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds.^[1] This compound serves as a crucial starting material, particularly in the development of novel therapeutics targeting neurological disorders, owing to its structural resemblance to neurotransmitters like GABA and its utility as a precursor to nootropic agents.^{[2][3][4]} Its value extends to being a chiral auxiliary, enabling the synthesis of enantiomerically pure compounds, a critical requirement in modern drug development.^[2]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application. All experimental work should begin with confirmation of the material's identity and a review of its physical characteristics to ensure appropriate handling and reaction conditions.

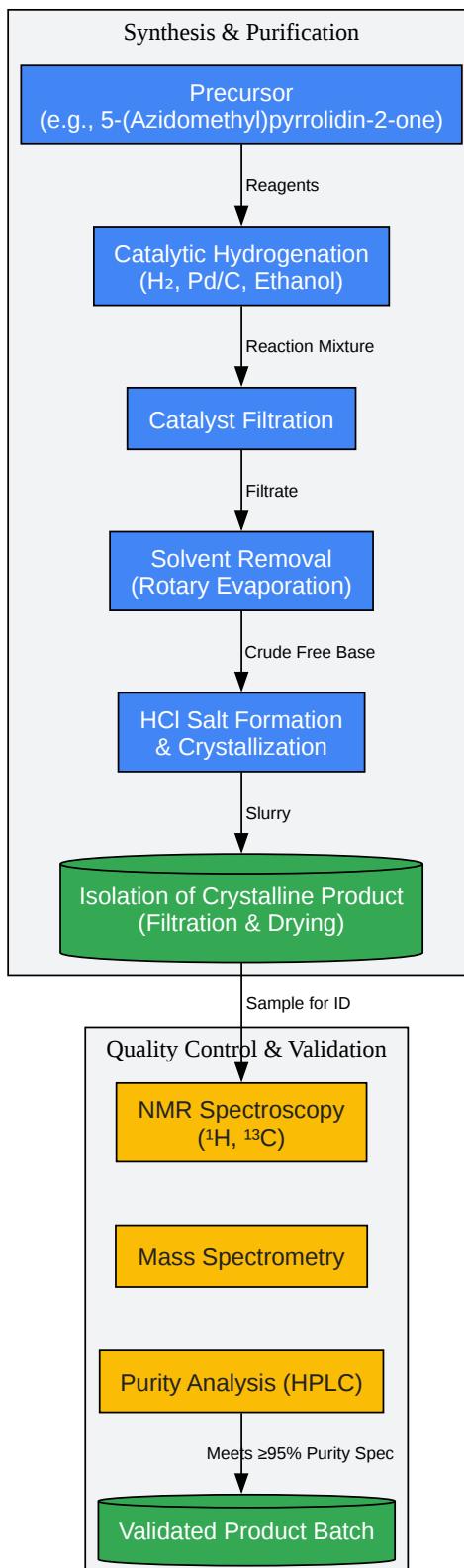
Property	Value	Source(s)
IUPAC Name	5-(aminomethyl)pyrrolidin-2-one;hydrochloride	[5]
CAS Number	115307-13-6 (for racemate); 154148-69-3 (unspecified)	[2][6]
Molecular Formula	C ₅ H ₁₀ N ₂ O·HCl	[2][6]
Molecular Weight	150.61 g/mol	[2][6]
Appearance	White crystalline powder	[2]
Storage Conditions	Store at 0-8 °C, sealed, dry	[2][3]
SMILES	C1CC(=O)NC1CN.Cl	[5]

Note: Several CAS numbers appear in search results for related structures. It is critical to verify the specific CAS for the intended stereoisomer (R, S, or racemic) from the supplier's Certificate of Analysis.

Synthesis and Mechanistic Considerations

The synthesis of 5-(aminomethyl)pyrrolidin-2-one typically originates from readily available chiral precursors like L-pyroglutamic acid, which is derived from L-glutamic acid. A common and logical synthetic strategy involves the amidation of the carboxylic acid, followed by the reduction of the resulting amide or a nitrile intermediate.

A representative synthetic pathway involves the conversion of a suitable precursor, 5-(azidomethyl)pyrrolidin-2-one, to the target primary amine via catalytic hydrogenation.[7]


Causality in Synthesis:

- Choice of Precursor: Using a precursor like 5-(azidomethyl)pyrrolidin-2-one is advantageous because the azide group is relatively unreactive under many conditions but can be

selectively and cleanly reduced to a primary amine.

- Catalytic Hydrogenation: This method, often employing a palladium on carbon (Pd/C) catalyst, is a high-yield, clean reaction.^[7] The hydrogen gas catalytically reduces the azide to the amine, releasing nitrogen gas as the only byproduct, which simplifies purification.
- Hydrochloride Salt Formation: The final product is isolated as a hydrochloride salt. This is a deliberate and common practice in pharmaceutical chemistry. The salt form generally imparts greater stability, improved crystallinity, and better solubility in aqueous media compared to the free base, which might be an oil and more susceptible to degradation.

Below is a diagram illustrating a generalized synthetic workflow from a precursor to the final, characterized product.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and quality control of 5-(Aminomethyl)pyrrolidin-2-one HCl.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity and purity of the synthesized compound is non-negotiable. A multi-pronged analytical approach ensures a self-validating system where data from orthogonal techniques converge to provide a complete picture of the material's quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For **5-(Aminomethyl)pyrrolidin-2-one hydrochloride**, ^1H NMR provides a unique fingerprint based on the chemical environment of each proton.

Expected ^1H NMR Signals (Illustrative):

- Pyrrolidinone Ring Protons: A series of multiplets between ~1.8-2.5 ppm.
- C5-H Proton: A multiplet around ~3.5-3.8 ppm, coupled to the adjacent CH_2 groups.
- Aminomethyl ($\text{CH}_2\text{-NH}_3^+$) Protons: A multiplet or doublet of doublets around ~3.0-3.3 ppm.
- Amide (N-H) Proton: A broad singlet typically downfield, ~7.5-8.5 ppm.
- Ammonium (NH_3^+) Protons: A broad singlet, often integrating to 3 protons, whose chemical shift is highly dependent on solvent and concentration.

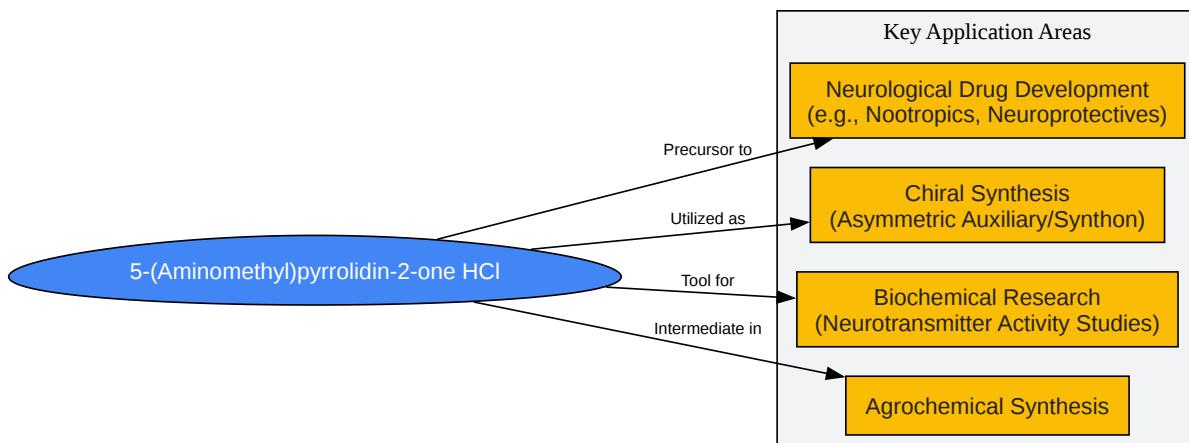
Mass Spectrometry (MS)

MS provides the molecular weight of the free base, confirming the elemental composition.

Electrospray ionization (ESI) is a suitable technique. The expected $[\text{M}+\text{H}]^+$ ion for the free base ($\text{C}_5\text{H}_{10}\text{N}_2\text{O}$, MW: 114.15) would be observed at $\text{m/z} \approx 115.08$.^[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity assessment. A reverse-phase method is typically employed.


Protocol: Purity Determination by RP-HPLC

- Column: C18, 4.6 x 150 mm, 5 μ m particle size.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (for the amide chromophore).
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve 1 mg of the hydrochloride salt in 1 mL of Mobile Phase A.
- Acceptance Criterion: The main peak should represent $\geq 95\%$ of the total integrated peak area.[\[2\]](#)

Rationale: The C18 column provides excellent retention for this polar compound. The TFA acts as an ion-pairing agent to improve peak shape. A gradient elution ensures that any impurities with different polarities are effectively separated from the main analyte peak.

Applications in Research and Development

The utility of this compound is broad, primarily serving as a key intermediate in pharmaceutical and biochemical research.[\[2\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Major application pathways for **5-(Aminomethyl)pyrrolidin-2-one hydrochloride**.

- Pharmaceutical Development: It is a foundational building block for synthesizing drugs targeting neurological disorders.^[2] Its structure is often incorporated into molecules designed to enhance cognitive function or provide neuroprotection.^[2] The (S)-enantiomer, in particular, is used in developing racetam-class memory enhancers and other neuroprotective agents.^[4]
- Biochemical Research: The compound is used in studies related to neurotransmitter activity, helping to elucidate the mechanisms of neuroactive compounds.^{[2][5]}
- Asymmetric Synthesis: The inherent chirality (when using an enantiomerically pure form) makes it a valuable tool for creating complex, stereospecific molecules.^[2]
- Other Industries: It also finds use as an intermediate in the synthesis of agrochemicals and specialty chemicals.^[2]

Safety and Handling

While specific hazard data for the hydrochloride salt is limited, the free base is classified as causing severe skin burns, eye damage, and potential respiratory irritation.[\[8\]](#) Standard laboratory precautions should be strictly followed.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[\[2\]](#)

Conclusion

5-(Aminomethyl)pyrrolidin-2-one hydrochloride is more than a simple chemical reagent; it is a versatile and enabling tool for innovation in medicinal chemistry and beyond. Its defined structure, accessible synthesis, and strategic functional groups provide a reliable starting point for the development of complex and biologically active molecules. The robust analytical protocols outlined herein ensure that researchers can proceed with confidence in the quality of their starting material, a critical and non-negotiable aspect of rigorous scientific investigation.

References

- **5-(Aminomethyl)pyrrolidin-2-one hydrochloride** | 115307-13-6. J&K Scientific.
- **5-(Aminomethyl)pyrrolidin-2-one hydrochloride**. Chem-Impex.
- **5-(AMINOMETHYL)PYRROLIDIN-2-ONE HYDROCHLORIDE** | 115307-13-6. ChemicalBook.
- **5-(Aminomethyl)pyrrolidin-2-one hydrochloride** | CAS 154148-69-3. Santa Cruz Biotechnology.
- **(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride**. MySkinRecipes.
- **(S)-5-(Aminomethyl)Pyrrolidin-2-One Hydrochloride**. MySkinRecipes.
- 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189.
- 5-AMINOMETHYL-PYRROLIDIN-2-ONE synthesis. ChemicalBook.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride [myskinrecipes.com]
- 4. (S)-5-(Aminomethyl)Pyrrolidin-2-One Hydrochloride [myskinrecipes.com]
- 5. jk-sci.com [jk-sci.com]
- 6. scbt.com [scbt.com]
- 7. 5-AMINOMETHYL-PYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 8. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(Aminomethyl)pyrrolidin-2-one Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b058635#5-aminomethyl-pyrrolidin-2-one-hydrochloride-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com